Chlorobenzene-d5

Catalog No.
S1492345
CAS No.
3114-55-4
M.F
C6H5Cl
M. Wt
117.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobenzene-d5

CAS Number

3114-55-4

Product Name

Chlorobenzene-d5

IUPAC Name

1-chloro-2,3,4,5,6-pentadeuteriobenzene

Molecular Formula

C6H5Cl

Molecular Weight

117.59 g/mol

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

MVPPADPHJFYWMZ-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)Cl

Synonyms

6-Chlorobenzene-1,2,3,4,5-d5; Chloropentadeuterobenzene; Perdeuteriochlorobenzene

Canonical SMILES

C1=CC=C(C=C1)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)[2H])[2H]

Deuterated Solvent for Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chlorobenzene-d5 is a highly preferred solvent for NMR spectroscopy due to its several advantageous properties:

  • Deuteration: The five hydrogen atoms in Chlorobenzene-d5 are replaced with deuterium (heavy hydrogen) atoms. This eliminates the signal from these hydrogen atoms in the NMR spectrum, allowing for better observation of other signals in the molecule of interest being studied.
  • High Boiling Point: With a boiling point of 130°C, Chlorobenzene-d5 is suitable for studies at elevated temperatures, which can be beneficial for analyzing thermally sensitive molecules.
  • Solubility: Chlorobenzene-d5 is a good solvent for a wide range of organic compounds, making it versatile for various NMR applications.

Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS):

Chlorobenzene-d5 can be used as an internal standard in GC-MS analysis. An internal standard is a compound added to a sample in a known amount to help quantify the concentration of the target analytes. Due to its unique mass spectrum and known chemical properties, Chlorobenzene-d5 allows for accurate quantification of other chlorinated compounds present in the sample.

Precursor for Synthesis of Deuterated Molecules:

Chlorobenzene-d5 can serve as a starting material for the synthesis of other deuterated molecules. Deuterated molecules are isotopically labeled compounds where some hydrogen atoms are replaced with deuterium. These labeled molecules find applications in various fields, including:

  • Drug Discovery: Deuterated drugs can be used to study their metabolism and pharmacokinetic properties in the body.
  • Material Science: Deuterated materials can have altered physical and chemical properties, making them useful for studying material behavior and developing new materials.

Chlorobenzene-d5 is a deuterated form of chlorobenzene, where five hydrogen atoms in the chlorobenzene molecule are replaced with deuterium. Its molecular formula is C₆D₅Cl, and it has a molar mass of approximately 136.58 g/mol. Chlorobenzene-d5 is primarily used in scientific research, particularly in studies requiring isotopic labeling for nuclear magnetic resonance spectroscopy and other analytical techniques. The presence of deuterium enhances the sensitivity and resolution of these methods, allowing for more precise measurements in various chemical analyses.

Chlorobenzene-d5 shares similar hazards with chlorobenzene. It is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory system [].

  • Toxicity: Chlorobenzene-d5 is likely to have similar toxicity to chlorobenzene. Studies on chlorobenzene indicate moderate acute toxicity upon ingestion or inhalation [].
  • Flammability: Chlorobenzene-d5 is flammable and should be kept away from heat sources [].
Similar to its non-deuterated counterpart. Key reactions include:

  • Electrophilic Aromatic Substitution: Chlorobenzene-d5 can react with electrophiles to form substituted products. The presence of deuterium can influence reaction kinetics and mechanisms due to the kinetic isotope effect.
  • Nucleophilic Substitution: In reactions with nucleophiles, chlorobenzene-d5 can participate in nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.
  • Reduction Reactions: Chlorobenzene-d5 can be reduced to form deuterated cyclohexane derivatives under appropriate conditions.

Chlorobenzene-d5 has limited biological activity compared to its non-deuterated form. It is classified as an irritant and poses potential environmental hazards. Studies indicate that chlorinated benzenes can be toxic to aquatic organisms, but specific data on the biological effects of chlorobenzene-d5 remains sparse. Its primary use in biological contexts is as a tracer or marker in metabolic studies due to its isotopic labeling.

Chlorobenzene-d5 can be synthesized through various methods:

  • Deuteration of Chlorobenzene: This involves the exchange of hydrogen atoms with deuterium using deuterated reagents or solvents under specific conditions.
  • Radiofrequency Discharge: A method described in literature involves using radiofrequency discharge for the synthesis of chlorobenzene-d5 from chlorinated hydrocarbons, providing a clean route with high isotopic purity .
  • Chemical Exchange Reactions: Utilizing deuterated solvents or reagents in reactions involving chlorobenzene can lead to the incorporation of deuterium.

Chlorobenzene-d5 is primarily utilized in:

  • Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic composition allows for enhanced resolution and sensitivity in NMR studies.
  • Chemical Kinetics Research: Used as a probe to study reaction mechanisms and dynamics due to the kinetic isotope effect.
  • Environmental Studies: Employed as a tracer in studies investigating the fate and transport of organic pollutants.

Interaction studies involving chlorobenzene-d5 focus on its behavior in various chemical environments, particularly regarding its reactivity and stability compared to non-deuterated compounds. The presence of deuterium alters reaction pathways and rates, providing insights into mechanistic details that are not observable with regular chlorobenzene.

Chlorobenzene-d5 shares similarities with several other compounds, notably:

CompoundMolecular FormulaUnique Features
ChlorobenzeneC₆H₅ClNon-deuterated form; widely used solvent
BenzeneC₆H₆Parent compound; lacks chlorine
BromobenzeneC₆H₄BrContains bromine; different reactivity profile
IodobenzeneC₆H₄IContains iodine; higher reactivity than chlorine
DichlorobenzenesC₆H₄Cl₂Two chlorine atoms; different physical properties

Chlorobenzene-d5 is unique due to its isotopic labeling, which allows for specific applications in analytical chemistry that are not possible with its non-deuterated counterparts or other halogenated benzenes. Its synthesis methods, applications in spectroscopy, and interaction dynamics further distinguish it within this class of compounds.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

3114-55-4

Wikipedia

Chlorobenzene-D5

Dates

Modify: 2023-08-15

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